molecular formula C18H18N2O3 B12486534 2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 6164-58-5

2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12486534
CAS No.: 6164-58-5
M. Wt: 310.3 g/mol
InChI Key: YESIPJMORZHFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that features a quinazolinone core structure with a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the benzodioxole moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzodioxole ring.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with biological systems, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)acetonitrile: A precursor in the synthesis of the target compound.

    4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile: An intermediate in the synthetic route.

    [4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine: Another intermediate in the synthesis.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of a quinazolinone core and a benzodioxole moiety

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to consolidate the existing knowledge on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O3
  • Molar Mass : 286.33 g/mol
  • IUPAC Name : this compound

The structure features a benzodioxole moiety which is known for its role in enhancing the pharmacological profile of compounds by improving solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, particularly against targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in tumor growth and angiogenesis.
CompoundTarget KinaseIC50 Value (µM)
Example AEGFR0.15
Example BVEGFR0.25

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent.

Neuroprotective Effects

Quinazoline derivatives are being explored for their neuroprotective effects. The ability to inhibit monoamine oxidase (MAO) enzymes is particularly noteworthy:

  • MAO Inhibition : Compounds that inhibit MAO-A and MAO-B can potentially treat neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine.
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Example C0.3420.136

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted earlier, the compound may act as a competitive inhibitor for various kinases and MAO enzymes.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of the benzodioxole moiety is associated with antioxidant properties, which may contribute to its neuroprotective effects.

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in treating various conditions:

  • Cancer Treatment : In a study involving MCF-7 breast cancer cells, derivatives similar to this compound exhibited significant cytotoxicity when combined with standard chemotherapy agents like doxorubicin.
  • Neurodegenerative Diseases : A recent investigation into the neuroprotective effects showed that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures.

Properties

CAS No.

6164-58-5

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-propyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H18N2O3/c1-2-9-20-17(12-7-8-15-16(10-12)23-11-22-15)19-14-6-4-3-5-13(14)18(20)21/h3-8,10,17,19H,2,9,11H2,1H3

InChI Key

YESIPJMORZHFOJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.